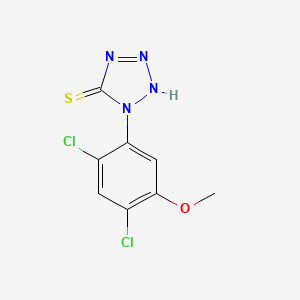

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4OS/c1-15-7-3-6(4(9)2-5(7)10)14-8(16)11-12-13-14/h2-3H,1H3,(H,11,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGGSGDEZDQKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with sodium azide under acidic conditions to form the corresponding azide This intermediate is then subjected to cyclization to form the tetraazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol serves as an important building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets by binding to their active sites, which can inhibit various biological pathways. This property makes it a candidate for further studies in enzymatic regulation and metabolic pathways.

Medicine

In medical research, this compound shows promise in cancer therapy. Studies have explored its efficacy as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .

Case Study 1: Anticancer Activity

A study conducted on the effects of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol demonstrated significant cytotoxic effects against HepG-2 and A-549 cell lines when compared to standard chemotherapeutic agents like cisplatin. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. Molecular docking studies confirmed the binding affinity of the compound to DHFR's active site .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |

| Biology | Enzyme inhibitor | Disrupts biological pathways by blocking enzyme activity |

| Medicine | Anticancer properties | Effective against HepG-2 and A-549 cell lines |

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-5-methoxyphenyl methanesulfonate

- 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile

Uniqueness

1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is unique due to its tetraazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

- Chemical Formula : C8H6Cl2N4OS

- Molecular Weight : 277.13 g/mol

- CAS Number : 338961-27-6

Antimicrobial Activity

Recent studies have indicated that tetraazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings

- Antibacterial Activity :

- In vitro tests have shown that 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol demonstrates potent antibacterial activity against both standard and clinical strains of bacteria.

- A study reported minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against various strains of Staphylococcus epidermidis and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 2 - 16 |

| Escherichia coli | 4 - 32 |

- Mechanism of Action :

Anticancer Activity

The anticancer potential of this tetraazole derivative has also been explored.

Case Studies

- Cytotoxicity Assays :

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma WM793 | 10 |

| Glioblastoma U251 | 20 |

- Selectivity :

Structure-Activity Relationship (SAR)

The biological activity of tetraazole compounds is often influenced by their structural features. In the case of 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol:

Q & A

Q. What are the optimized synthetic methodologies for 1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). Discrepancies in thiol (-SH) proton signals (broad, δ 1.5–3.0 ppm) may indicate tautomerism .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., S–H···N motifs) .

- Elemental Analysis: Verify stoichiometry (C, H, N, S, Cl) within ±0.3% error .

Example Data:

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Crystallography | S–H···N = 2.89 Å, ∠ = 158° | |

| 1H NMR (DMSO-d6) | δ 7.65 (d, J=8.4 Hz, 1H, Ar–H), δ 3.92 (s, 3H, OCH3) |

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of thiol-group reactivity in this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian09 at the B3LYP/6-311++G(d,p) level to model thiol tautomerization (e.g., thione ↔ thiol). Compare Gibbs free energy (ΔG) to identify dominant tautomers .

- MD Simulations: Analyze solvent effects (e.g., DMSO vs. water) on reactivity using GROMACS. Polar solvents stabilize thiolate anions, enhancing nucleophilicity .

Contradictions: Experimental NMR data may conflict with computed tautomer ratios due to dynamic equilibrium in solution .

Q. What strategies resolve contradictions in biological activity data for structurally analogous triazole-thiol derivatives?

Methodological Answer:

- SAR Studies: Compare bioactivity of analogs (e.g., COX-2 inhibition in 5-aryl-1H-1,2,4-triazoles vs. antifungal activity in 1,3,4-thiadiazoles ).

- Meta-Analysis: Use Web of Science to aggregate IC50 values and identify outliers. For example:

| Analog Structure | Biological Target | IC50 (μM) | Reference |

|---|---|---|---|

| 5-(4-Methylsulfonyl-phenyl)-1H-1,2,4-triazole | COX-2 | 0.12 | |

| 5-Phenyl-1,3,4-thiadiazole | Candida albicans | 8.7 |

Contradictions: Divergent activities may arise from electronic effects (e.g., electron-withdrawing Cl vs. OCH3 groups) altering target binding .

Q. How can click chemistry be applied to functionalize the tetraazole-thiol scaffold?

Methodological Answer:

- CuAAC Reaction: React the thiol with propargyl bromide to form an alkyne intermediate, then perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Optimization: Use heterogeneous Cu catalysts (e.g., CuNPs@SiO2) in water under microwave irradiation (80°C, 20 min) for >95% conversion .

Example Protocol:

Thiol + propargyl bromide → Alkyne derivative (K2CO3, DMF, 60°C).

Alkyne + azide + Cu(I) → Triazole conjugate (microwave, 80°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.